Avoid assay failure from rodent-optimized DHODH inhibitors. Brequinar is the definitive reference for human DHODH target engagement: - 10 nM potency on human DHODH, competitive ubiquinone-site binding. - Enables robust pyrimidine starvation in human AML differentiation models (THP-1, U937). - Sub-μM EC50 against RNA viruses, standard positive control for antiviral screening. Supplied with certified purity for reliable in vitro and in vivo studies.
Brequinar is a highly potent, selective, and competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. Unlike broad-spectrum antimetabolites, Brequinar specifically targets the ubiquinone-binding site of DHODH, leading to rapid intracellular pyrimidine depletion. In industrial and academic procurement, it is primarily sourced as a gold-standard reference material for human DHODH target engagement, offering nanomolar potency that is essential for validating host-directed antiviral therapies, evaluating acute myeloid leukemia (AML) differentiation models, and benchmarking novel immunosuppressive drug candidates [2].
A common procurement error is substituting Brequinar with more widely available clinical DHODH inhibitors, such as Leflunomide or its active metabolite Teriflunomide. This substitution fails fundamentally due to profound differences in species selectivity and binding kinetics[1]. While Leflunomide is highly active in rodent models, it exhibits weak, micromolar affinity for human DHODH. Conversely, Brequinar is optimized for human DHODH, displaying nanomolar potency[2]. Furthermore, Brequinar acts as a competitive inhibitor against ubiquinone, whereas Teriflunomide binds non-competitively [3]. Using rodent-optimized, non-competitive inhibitors in human cell-based assays leads to severe underestimation of DHODH-dependent target engagement and necessitates toxic micromolar dosing to achieve pyrimidine starvation.
In direct biochemical assays, Brequinar demonstrates an IC50 of approximately 10 nM against human DHODH, whereas Teriflunomide (the active metabolite of Leflunomide) requires approximately 307 to 600 nM to achieve 50% inhibition [1]. This represents a 30- to 60-fold increase in intrinsic target potency for Brequinar.
| Evidence Dimension | Human DHODH Enzymatic IC50 |
| Target Compound Data | Brequinar: ~10 nM |
| Comparator Or Baseline | Teriflunomide: ~307 - 600 nM |
| Quantified Difference | 30x to 60x higher potency for Brequinar |
| Conditions | In vitro recombinant human DHODH enzymatic assay |
Allows researchers to achieve complete pyrimidine starvation in human cell models at low nanomolar concentrations, avoiding the off-target cytotoxicity associated with micromolar dosing of weaker analogs.
Brequinar and Leflunomide's active metabolite (A77-1726) exhibit an inverse species selectivity profile. Brequinar is highly selective for human DHODH (IC50 = 10 nM) over rat DHODH (IC50 = 367 nM). In stark contrast, A77-1726 is highly potent against rat DHODH (IC50 = 19 nM) but weak against human DHODH (IC50 = 1.1 µM) [1].
| Evidence Dimension | Species-specific DHODH IC50 |
| Target Compound Data | Brequinar: 10 nM (Human) vs 367 nM (Rat) |
| Comparator Or Baseline | A77-1726: 1.1 µM (Human) vs 19 nM (Rat) |
| Quantified Difference | Brequinar is 110x more potent on human DHODH than A77-1726, while A77-1726 is 19x more potent on rat DHODH |
| Conditions | Recombinant human and rat DHODH isolated assays |
Dictates strict material selection based on the experimental model; Brequinar is mandatory for human-derived cell lines and xenografts, whereas Leflunomide analogs are suited for rodent models.
When evaluated as a host-directed antiviral agent targeting pyrimidine depletion, Brequinar vastly outperforms Teriflunomide. Against the Ebola virus mini-replicon, Brequinar achieved an EC50 of 0.102 µM compared to Teriflunomide's 6.43 µM. Similarly, against the Zika virus, Brequinar demonstrated an EC50 of 0.268 µM versus 17.72 µM for Teriflunomide[1].
| Evidence Dimension | Antiviral Efficacy (EC50) |
| Target Compound Data | Brequinar: 0.102 µM (Ebola), 0.268 µM (Zika) |
| Comparator Or Baseline | Teriflunomide: 6.43 µM (Ebola), 17.72 µM (Zika) |
| Quantified Difference | >60-fold higher efficacy against Ebola and >65-fold higher efficacy against Zika for Brequinar |
| Conditions | In vitro cell-based viral replication assays (EBOV mini-replicon and Zika virus) |
Establishes Brequinar as the superior, highly active positive control for screening host-directed antiviral therapeutics against emerging RNA viruses.
Kinetic studies reveal that Brequinar acts as a competitive inhibitor with respect to the DHODH co-substrate ubiquinone. In contrast, the active metabolite of Leflunomide (A77-1726) acts as a non-competitive inhibitor versus ubiquinone [1]. This fundamental mechanistic difference means Brequinar directly occupies the ubiquinone binding pocket, heavily influencing the catalytic cycle.
| Evidence Dimension | Enzyme Inhibition Kinetics |
| Target Compound Data | Brequinar: Competitive inhibition vs. ubiquinone |
| Comparator Or Baseline | A77-1726 (Leflunomide metabolite): Non-competitive inhibition vs. ubiquinone |
| Quantified Difference | Distinct binding modes and kinetic displacement profiles |
| Conditions | Steady-state kinetic analysis of human DHODH |
Crucial for structural biologists and assay developers who require a true competitive reference ligand for ubiquinone-site displacement assays.
Brequinar free acid (CAS 96187-53-0) exhibits specific solubility constraints compared to its sodium salt counterpart (CAS 96201-88-6). The free acid achieves optimal solubility in anhydrous DMSO (up to 5 mg/mL) but requires co-solvent systems (e.g., PEG300 and Tween80) to prevent precipitation upon aqueous dilution . Moisture contamination in DMSO significantly degrades its solubility profile.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Brequinar free acid: Requires anhydrous DMSO; prone to aqueous precipitation without co-solvents |
| Comparator Or Baseline | Brequinar Sodium salt: Readily soluble in aqueous buffers |
| Quantified Difference | Divergent vehicle requirements for assay integration |
| Conditions | Preparation of standardized 10 mg/mL stock solutions for biological assays |
Procurement must differentiate between the free acid (ideal for DMSO-based high-throughput screening libraries) and the sodium salt (preferred for direct aqueous in vivo dosing) to prevent assay failure via compound precipitation.
Due to its 10 nM potency and high selectivity for the human DHODH isoform, Brequinar is the required procurement choice for inducing pyrimidine starvation and subsequent myeloid differentiation in human acute myeloid leukemia (AML) cell lines (e.g., THP-1, U937) and xenograft models [1]. Using rodent-optimized inhibitors in these human models leads to insufficient target engagement.
Brequinar's sub-micromolar efficacy (EC50 < 0.3 µM) against a broad spectrum of RNA viruses, including Ebola, Zika, and SARS-CoV-2, makes it the benchmark positive control for high-throughput screening campaigns evaluating host pyrimidine depletion strategies [2]. It allows researchers to establish a robust maximum-inhibition baseline that weaker analogs like Teriflunomide cannot achieve without inducing general cytotoxicity.
Because Brequinar competitively displaces ubiquinone at the DHODH active site, it is the optimal reference ligand for biochemical displacement assays and X-ray crystallography studies aimed at discovering novel ubiquinone-site DHODH inhibitors [3]. Non-competitive inhibitors like Leflunomide are unsuitable for this specific structural validation workflow.